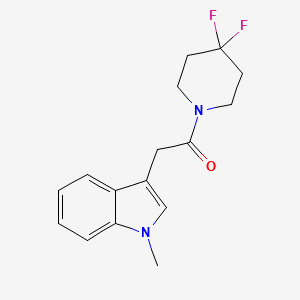![molecular formula C22H27FN2O2 B2691783 Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate CAS No. 1351345-15-7](/img/structure/B2691783.png)
Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is an organic compound characterized by its specific stereochemistry and functional groups. It is often studied in the context of medicinal chemistry for its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multi-step organic reactions. The starting materials include 2-fluorophenyl derivatives, benzyl groups, and pyrrolidine structures. The reaction conditions often require precise temperature control, catalysts, and solvents to ensure the correct stereochemistry is achieved. Specific synthetic routes can involve:
Formation of the pyrrolidine ring through cyclization.
Introduction of the benzyl and 2-fluorophenyl groups via nucleophilic substitution reactions.
Final coupling with tert-butyl carbamate under base conditions.
Industrial Production Methods
Industrially, the production of this compound would be scaled up through optimization of the reaction conditions, utilizing continuous flow reactors to maintain consistency and efficiency. Catalysts and purification processes are refined to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation, potentially affecting the benzyl group.
Reduction: Reduction reactions could be aimed at the pyrrolidine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Commonly using reagents like lithium aluminium hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH).
Major Products Formed
The primary product is the desired Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate, with potential by-products including unreacted starting materials or partially substituted intermediates.
Wissenschaftliche Forschungsanwendungen
The compound has several scientific research applications across various fields:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigations into its interaction with biological molecules, potentially affecting protein binding or enzymatic activity.
Medicine: Its structure suggests potential pharmacological activity, possibly as an antagonist or agonist in biochemical pathways.
Industry: Applications could range from being a building block for more complex pharmaceuticals to its use in materials science.
Wirkmechanismus
The precise mechanism of action for Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate would depend on its application. Generally:
Molecular Targets: Could include enzymes, receptors, or ion channels.
Pathways Involved: Likely involved in modulating signal transduction pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-[(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate: The enantiomer of the compound, which can have different biological activity.
Other pyrrolidine derivatives: Compounds with similar core structures but different substituents, providing a basis for comparing pharmacological activity and chemical reactivity.
Uniqueness
Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate's uniqueness lies in its specific stereochemistry and the presence of the 2-fluorophenyl and benzyl groups, which confer distinct physical and chemical properties, potentially leading to unique biological activity.
Conclusion
This compound is a compound of interest across several scientific disciplines
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-9-5-4-6-10-16)14-18(20)17-11-7-8-12-19(17)23/h4-12,18,20H,13-15H2,1-3H3,(H,24,26)/t18-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXWAWFVLQHBW-AZUAARDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2691700.png)
![3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691701.png)
![(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2691707.png)
![Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2691708.png)

![3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2691710.png)
![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2691713.png)





![Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2691721.png)

